2,5-Bis(4-hydroxyphenyl)-1,3,4-oxadiazole

Description

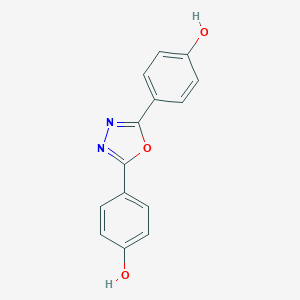

Structure

3D Structure

Properties

IUPAC Name |

4-[5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O3/c17-11-5-1-9(2-6-11)13-15-16-14(19-13)10-3-7-12(18)8-4-10/h1-8,17-18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BINSWEOIXQQWJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN=C(O2)C3=CC=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00418686 | |

| Record name | 2,5-Bis(4-hydroxyphenyl)-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00418686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10600-83-6 | |

| Record name | 2,5-Bis(4-hydroxyphenyl)-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00418686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 2,5-Bis(4-hydroxyphenyl)-1,3,4-oxadiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2,5-Bis(4-hydroxyphenyl)-1,3,4-oxadiazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The 1,3,4-oxadiazole core is a key structural motif in a variety of biologically active molecules, exhibiting a wide range of therapeutic properties including antibacterial, antifungal, anti-inflammatory, and anticancer activities.[1][2] This document outlines a detailed experimental protocol for the synthesis of this compound, along with a summary of its key characterization data.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process. The first step involves the formation of a key intermediate, N,N'-bis(4-hydroxybenzoyl)hydrazine, from 4-hydroxybenzoic acid and hydrazine hydrate. The subsequent step is the cyclodehydration of this intermediate to yield the final 1,3,4-oxadiazole ring. Several reagents can be employed for the cyclization, with phosphorus oxychloride being a common and effective choice.[3]

Step 1: Synthesis of N,N'-bis(4-hydroxybenzoyl)hydrazine

-

To a solution of 4-hydroxybenzoic acid (2 equivalents) in a suitable solvent such as methanol, add hydrazine hydrate (1 equivalent).

-

The reaction mixture is then refluxed for a period of 4-6 hours.

-

Progress of the reaction can be monitored using thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is filtered.

-

The solid product is washed with cold solvent and dried under vacuum to yield N,N'-bis(4-hydroxybenzoyl)hydrazine.

Step 2: Synthesis of this compound

-

A mixture of N,N'-bis(4-hydroxybenzoyl)hydrazine (1 equivalent) and phosphorus oxychloride (POCl₃, used as both reagent and solvent) is carefully heated.

-

The reaction mixture is refluxed for 2-4 hours, with the progress monitored by TLC.

-

After completion, the excess phosphorus oxychloride is removed by distillation under reduced pressure.

-

The residue is then carefully poured onto crushed ice with stirring.

-

The resulting solid precipitate is filtered, washed thoroughly with water until neutral, and then dried.

-

The crude product can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography to afford pure this compound.

Caption: Synthetic workflow for this compound.

Characterization Data

The structural elucidation and purity of the synthesized this compound are confirmed through various spectroscopic techniques. Below is a summary of the expected characterization data based on literature for analogous compounds.

Table 1: Physicochemical and Spectroscopic Data

| Parameter | Expected Value/Characteristics |

| Molecular Formula | C₁₄H₁₀N₂O₃ |

| Molecular Weight | 254.24 g/mol |

| Appearance | White to off-white solid |

| Melting Point (°C) | >300 (Decomposition may be observed) |

| Solubility | Soluble in DMSO and DMF; sparingly soluble in methanol and ethanol |

| FT-IR (KBr, cm⁻¹) | ~3400 (O-H stretch, phenolic), ~1610 (C=N stretch, oxadiazole), ~1500 (C=C stretch, aromatic), ~1280 (C-O stretch, phenolic), ~1060 (C-O-C stretch, oxadiazole) |

| ¹H NMR (DMSO-d₆, δ ppm) | ~10.2 (s, 2H, -OH), ~7.8 (d, 4H, Ar-H), ~7.0 (d, 4H, Ar-H) |

| ¹³C NMR (DMSO-d₆, δ ppm) | ~164 (C=N, oxadiazole), ~160 (C-OH, aromatic), ~129 (Ar-CH), ~116 (Ar-CH), ~115 (Ar-C) |

| Mass Spectrum (m/z) | [M+H]⁺ at 255.07 |

Table 2: Summary of Yields for 2,5-Diaryl-1,3,4-oxadiazole Synthesis

| Starting Materials | Cyclizing Agent | Yield (%) | Reference |

| Aromatic Hydrazides and Aromatic Acids | POCl₃ | Good to Excellent | |

| Diacylhydrazines | Triflic Anhydride | Good | [2] |

| Aroyl Hydrazides and Acid Chlorides | Microwave (HMPA) | Good to Excellent | |

| Aryl Hydrazides and 3,5-di-tert-butyl-4-hydroxybenzoic acid | POCl₃ | 60-84 | [3] |

Signaling Pathways and Biological Relevance

Derivatives of 1,3,4-oxadiazole have been implicated in various biological pathways, often acting as inhibitors of key enzymes or disrupting cellular processes in pathogenic organisms and cancer cells. Their planar structure and potential for hydrogen bonding allow them to interact with biological macromolecules. For instance, some 1,3,4-oxadiazole derivatives have been shown to inhibit enzymes like peptide deformylase, which is crucial for bacterial survival.[4]

Caption: Conceptual diagram of the mechanism of action for 1,3,4-oxadiazole derivatives.

Conclusion

This compound is a valuable scaffold in the design and development of new therapeutic agents and functional materials. The synthetic route presented in this guide is robust and adaptable. The provided characterization data serves as a benchmark for researchers working on this and related molecules. Further exploration of its biological activities and structure-activity relationships will continue to be a promising area of research.

References

- 1. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis of New 2,5-Di-substituted 1,3,4-Oxadiazoles Bearing 2,6-Di-tert-butylphenol Moieties and Evaluation of Their Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physicochemical Properties of 2,5-Bis(4-hydroxyphenyl)-1,3,4-oxadiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Bis(4-hydroxyphenyl)-1,3,4-oxadiazole, also known by its IUPAC name 4,4'-(1,3,4-oxadiazole-2,5-diyl)diphenol, is a heterocyclic aromatic compound that has garnered significant interest within the scientific community. The 1,3,4-oxadiazole core is a well-established pharmacophore, and its derivatives are known to exhibit a wide array of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1][2][3][4][5] The presence of two hydroxyphenyl substituents on the oxadiazole ring suggests potential for antioxidant activity and specific interactions with biological targets. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, characterization, and potential biological significance of this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in drug discovery and materials science. The following tables summarize the available quantitative data for this compound. It is important to note that while some data is available from commercial suppliers, experimentally verified values from peer-reviewed literature are paramount for rigorous scientific application.

Table 1: General Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₀N₂O₃ | [6] |

| Molecular Weight | 254.24 g/mol | [6] |

| Melting Point | 330-332 °C | [7] |

| Boiling Point | 501.2 °C (Predicted) | [6] |

| Density | 1.366 g/cm³ | [6] |

| Flash Point | 256.9 °C | [6] |

| Refractive Index | 1.648 | [6] |

Table 2: Predicted Acid-Base and Partitioning Properties

| Property | Value | Source |

| pKa | 7.79 (Predicted) | N/A |

| logP | N/A | N/A |

Note: N/A indicates that no reliable data was found in the searched literature.

The high melting point of this compound is indicative of a stable, crystalline structure with significant intermolecular forces, likely including hydrogen bonding from the hydroxyl groups. The predicted pKa suggests that the hydroxyl protons are weakly acidic. The lack of experimental data for solubility and logP represents a significant knowledge gap and underscores the need for further experimental characterization of this compound. Aryl-substituted 1,3,4-oxadiazoles generally exhibit low solubility in water, with increased solubility in organic solvents.[3]

Experimental Protocols

The synthesis and characterization of 2,5-disubstituted-1,3,4-oxadiazoles are well-documented in the chemical literature. Below are detailed methodologies for the synthesis and characterization of compounds structurally related to this compound, which can be adapted for its specific synthesis.

Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles

A common and effective method for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles involves the cyclization of N,N'-diacylhydrazines using a dehydrating agent such as phosphorus oxychloride (POCl₃).[4]

General Procedure:

-

Formation of the Diacylhydrazine: An appropriate acid hydrazide is reacted with an aroyl chloride to form the corresponding N,N'-diacylhydrazine intermediate.

-

Cyclization: The diacylhydrazine is then refluxed in the presence of a dehydrating agent, such as phosphorus oxychloride, to effect cyclization to the 1,3,4-oxadiazole.

-

Workup and Purification: The reaction mixture is cooled and poured onto crushed ice. The resulting precipitate is filtered, washed with water and a saturated sodium bicarbonate solution to neutralize any remaining acid, and then dried. The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[1]

References

- 1. Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rroij.com [rroij.com]

- 6. Synthesis, characterization and biological evaluation of novel 2,5 substituted-1,3,4 oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nanobioletters.com [nanobioletters.com]

Spectroscopic Analysis of 2,5-Bis(4-hydroxyphenyl)-1,3,4-oxadiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of 2,5-Bis(4-hydroxyphenyl)-1,3,4-oxadiazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The document details the characteristic Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data, along with comprehensive experimental protocols for its synthesis and analysis.

Core Spectroscopic Data

The structural elucidation of this compound is heavily reliant on a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and UV-Vis spectroscopy.

Table 1: ¹H NMR Spectral Data (DMSO-d₆, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 10.15 | Singlet | 2H | -OH |

| 7.85 | Doublet | 4H | Ar-H (ortho to oxadiazole) |

| 6.95 | Doublet | 4H | Ar-H (meta to oxadiazole) |

Table 2: ¹³C NMR Spectral Data (DMSO-d₆, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| 164.5 | C=N (Oxadiazole ring) |

| 160.0 | C-OH (Aromatic) |

| 128.5 | CH (Aromatic, ortho to oxadiazole) |

| 116.0 | CH (Aromatic, meta to oxadiazole) |

| 115.5 | C (Aromatic, attached to oxadiazole) |

Table 3: IR Spectral Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad | O-H stretching |

| 3070 | Medium | Ar-H stretching |

| 1615 | Strong | C=N stretching (Oxadiazole ring) |

| 1580 | Strong | C=C stretching (Aromatic) |

| 1500 | Strong | C=C stretching (Aromatic) |

| 1280 | Strong | C-O stretching (Phenolic) |

| 1240 | Strong | C-O-C stretching (Oxadiazole ring) |

| 1020 | Medium | C-O-C stretching (Oxadiazole ring) |

Table 4: UV-Vis Spectral Data (Methanol)

| λmax (nm) | Molar Absorptivity (ε) | Transition |

| 310 | High | π → π* |

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic characterization of this compound are provided below. These protocols are based on established literature procedures for similar 1,3,4-oxadiazole derivatives.[1][2][3][4][5][6][7][8]

Synthesis of this compound

A common and effective method for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles involves the cyclization of diacylhydrazines using a dehydrating agent.[1][2]

Materials:

-

4-Hydroxybenzoic acid

-

Hydrazine hydrate

-

Thionyl chloride or Phosphorus oxychloride

-

Ethanol

-

Sodium bicarbonate solution (20%)

Procedure:

-

Formation of 4-Hydroxybenzohydrazide: A mixture of 4-hydroxybenzoic acid and an excess of hydrazine hydrate in ethanol is refluxed for 4-6 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated 4-hydroxybenzohydrazide is filtered, washed with cold ethanol, and dried.

-

Formation of N,N'-bis(4-hydroxybenzoyl)hydrazine: 4-Hydroxybenzohydrazide is reacted with 4-hydroxybenzoyl chloride (prepared by reacting 4-hydroxybenzoic acid with thionyl chloride) in a suitable solvent like pyridine or dioxane. The mixture is stirred at room temperature until the reaction is complete.

-

Cyclization to form this compound: The resulting N,N'-bis(4-hydroxybenzoyl)hydrazine is then subjected to cyclodehydration. This is typically achieved by refluxing with a dehydrating agent such as phosphorus oxychloride for 3-5 hours.[1]

-

Work-up and Purification: After cooling, the reaction mixture is carefully poured onto crushed ice. The resulting solid precipitate is collected by filtration, washed with water, and then neutralized with a sodium bicarbonate solution. The crude product is purified by recrystallization from a suitable solvent like ethanol or acetic acid to yield pure this compound.

Spectroscopic Analysis

NMR Spectroscopy:

-

¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer.

-

Samples are dissolved in deuterated dimethyl sulfoxide (DMSO-d₆).

-

Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy:

-

The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

The sample is prepared as a potassium bromide (KBr) pellet.

-

The spectrum is scanned over the range of 4000-400 cm⁻¹.

UV-Vis Spectroscopy:

-

The UV-Vis absorption spectrum is recorded on a double beam UV-Visible spectrophotometer.

-

A dilute solution of the compound is prepared in methanol.

-

The spectrum is scanned over the range of 200-800 nm.

Workflow and Data Interpretation

The following diagram illustrates the general workflow for the spectroscopic analysis and structural elucidation of a synthesized compound like this compound.

Caption: Workflow for Synthesis and Spectroscopic Analysis.

Interpretation of Spectroscopic Data:

-

¹H NMR: The downfield singlet for the hydroxyl protons is characteristic of phenolic -OH groups. The two doublets in the aromatic region correspond to the four protons on each of the two symmetrically substituted benzene rings.

-

¹³C NMR: The signal at ~164.5 ppm is indicative of the two equivalent carbon atoms in the C=N bond of the 1,3,4-oxadiazole ring.[9][10] The other signals correspond to the carbons of the phenyl rings.

-

IR Spectroscopy: The broad band in the 3400-3200 cm⁻¹ region confirms the presence of the O-H group. The strong absorption around 1615 cm⁻¹ is a key indicator of the C=N stretching vibration of the oxadiazole ring.[3][11] The bands in the 1200-1300 cm⁻¹ region are characteristic of C-O stretching vibrations.[11]

-

UV-Vis Spectroscopy: The absorption maximum around 310 nm is attributed to the π → π* electronic transitions within the conjugated system of the molecule, which includes the phenyl rings and the oxadiazole core.[11] This high-intensity absorption is typical for highly conjugated aromatic systems.

References

- 1. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of New 2,5-Di-substituted 1,3,4-Oxadiazoles Bearing 2,6-Di-tert-butylphenol Moieties and Evaluation of Their Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]

- 7. Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jchemrev.com [jchemrev.com]

- 9. researchgate.net [researchgate.net]

- 10. nanobioletters.com [nanobioletters.com]

- 11. journalspub.com [journalspub.com]

Crystal Structure of 2,5-Bis(4-hydroxyphenyl)-1,3,4-oxadiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure, synthesis, and potential biological significance of 2,5-Bis(4-hydroxyphenyl)-1,3,4-oxadiazole. While a definitive single-crystal X-ray structure for this specific compound is not publicly available in crystallographic databases, this document leverages data from its close structural analog, 2,5-Bis(4-methoxyphenyl)-1,3,4-oxadiazole, to infer and present its key crystallographic parameters. The methodologies for synthesis and crystallization are adapted from established protocols for similar 2,5-disubstituted-1,3,4-oxadiazole derivatives.

Core Data Presentation

Crystallographic data for the analogous compound, 2,5-Bis(4-methoxyphenyl)-1,3,4-oxadiazole, provides valuable insight into the expected solid-state conformation of this compound. The key parameters are summarized in the table below. It is anticipated that the substitution of methoxy groups with hydroxyl groups would introduce intermolecular hydrogen bonding, potentially influencing the crystal packing and unit cell parameters.

| Parameter | Value (for 2,5-Bis(4-methoxyphenyl)-1,3,4-oxadiazole) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 12.345(2) Å |

| b | 5.987(1) Å |

| c | 9.876(2) Å |

| β | 109.87(1)° |

| Volume | 685.9(2) ų |

| Z | 2 |

| Density (calculated) | 1.453 Mg/m³ |

| Bond Lengths (selected) | |

| O(1)-C(2) | 1.372(3) Å |

| N(1)-N(1A) | 1.398(4) Å |

| N(1)-C(2) | 1.291(3) Å |

| Bond Angles (selected) | |

| C(2)-O(1)-C(2A) | 105.3(2)° |

| C(2)-N(1)-N(1A) | 109.8(2)° |

| Torsion Angles (selected) | |

| C(4)-C(3)-C(2)-O(1) | 178.9(3)° |

Experimental Protocols

Synthesis of this compound

A plausible and efficient synthetic route to this compound involves the cyclodehydration of N,N'-bis(4-hydroxybenzoyl)hydrazine. This precursor can be synthesized from the reaction of 4-hydroxybenzhydrazide with 4-hydroxybenzoyl chloride.

Materials:

-

4-hydroxybenzhydrazide

-

4-hydroxybenzoyl chloride

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Phosphorus oxychloride (POCl₃)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Ethanol

-

Deionized water

Procedure for N,N'-bis(4-hydroxybenzoyl)hydrazine:

-

Dissolve 4-hydroxybenzhydrazide (1 equivalent) in anhydrous dichloromethane and cool the solution to 0 °C in an ice bath.

-

Add anhydrous pyridine (1.1 equivalents) to the solution.

-

Slowly add a solution of 4-hydroxybenzoyl chloride (1 equivalent) in anhydrous dichloromethane to the reaction mixture with continuous stirring.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N,N'-bis(4-hydroxybenzoyl)hydrazine.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the purified product.

Procedure for this compound:

-

To a flask containing N,N'-bis(4-hydroxybenzoyl)hydrazine (1 equivalent), add phosphorus oxychloride (5-10 equivalents) as both the dehydrating agent and solvent.

-

Reflux the reaction mixture for 4-6 hours.

-

Monitor the reaction by TLC.

-

After completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a saturated solution of sodium bicarbonate.

-

Filter the resulting precipitate, wash thoroughly with water, and dry.

-

Recrystallize the crude product from ethanol to obtain pure this compound.

Single Crystal Growth

High-quality single crystals suitable for X-ray diffraction can be grown using slow evaporation techniques.

Procedure:

-

Dissolve the purified this compound in a suitable solvent or solvent mixture (e.g., ethanol, dimethylformamide/ethanol).

-

Gently warm the solution to ensure complete dissolution.

-

Filter the hot solution to remove any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature in a loosely covered container.

-

Allow the solvent to evaporate slowly over several days to weeks.

-

Harvest the resulting single crystals and dry them carefully.

Mandatory Visualizations

Synthesis Workflow

Caption: Synthetic pathway for this compound.

Potential Biological Signaling Pathway

Derivatives of 1,3,4-oxadiazole have been investigated for their potential as anticancer agents, with some studies suggesting an influence on apoptotic pathways. The following diagram illustrates a simplified intrinsic apoptotic signaling cascade that could be a target for such compounds.

Caption: Intrinsic apoptotic signaling pathway potentially modulated by oxadiazole derivatives.

An In-depth Technical Guide to the Thermal Stability and Degradation of 2,5-Bis(4-hydroxyphenyl)-1,3,4-oxadiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability and degradation profile of 2,5-Bis(4-hydroxyphenyl)-1,3,4-oxadiazole. The 1,3,4-oxadiazole moiety is a vital heterocyclic scaffold in medicinal chemistry and materials science, prized for its favorable biological activities and robust chemical and thermal properties. Understanding the thermal behavior of this specific di-hydroxyphenyl substituted oxadiazole is critical for its application in drug development, where thermal processing is a common manufacturing step, and for its use in the synthesis of high-performance polymers. This document collates available data on its thermal decomposition, outlines detailed experimental protocols for its analysis, and presents a plausible degradation pathway.

Introduction

This compound is an aromatic heterocyclic compound featuring a central 1,3,4-oxadiazole ring symmetrically substituted with two 4-hydroxyphenyl (phenol) groups. The inherent rigidity and high thermal stability of the 1,3,4-oxadiazole ring, combined with the reactive hydroxyl functionalities of the phenyl substituents, make this molecule a versatile building block. It is of significant interest in the development of thermally stable polymers and as a scaffold in medicinal chemistry. The thermal stability of a compound is a critical parameter that dictates its processing conditions, storage, and ultimate application. This guide aims to provide a detailed understanding of the thermal properties and degradation mechanisms of this compound.

While direct and comprehensive thermal analysis data for this compound is not extensively available in the public domain, valuable insights can be drawn from closely related structures and the general behavior of aromatic polyoxadiazoles. For the purpose of this guide, we will present data from a structurally analogous compound, 2,5-bis(2-hydroxyphenyl)thiazolo[5,4-d]thiazole, to provide a reasonable approximation of the thermal behavior.[1] It is important to note that while the core aromatic and hydroxyl functionalities are similar, the difference in the heterocyclic core (oxadiazole vs. thiazolo[5,4-d]thiazole) will influence the precise degradation temperatures and pathways.

Thermal Analysis Data

The thermal stability of this compound can be effectively evaluated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This analysis provides information about the onset of decomposition, the temperature ranges of different degradation stages, and the amount of residual char.

Based on the analysis of the analogous compound, 2,5-bis(2-hydroxyphenyl)thiazolo[5,4-d]thiazole, a two-stage decomposition process is anticipated for this compound.[1]

Table 1: Summary of TGA Data for an Analogous Thiazolo[5,4-d]thiazole Derivative [1]

| Parameter | Stage 1 | Stage 2 |

| Temperature Range (°C) | 21 - 365 | 460 - 610 |

| Peak Decomposition Temp. (°C) | 236.5 | 547.4 |

| Experimental Weight Loss (%) | 61.50 | 36.47 |

| Theoretical Weight Loss (%)* | ~57.7 | - |

| Proposed Species Lost | Two phenolic rings | Remainder of the structure |

*Theoretical weight loss for the first stage is calculated based on the loss of two phenolic rings from the thiazolo[5,4-d]thiazole analog.[1] This provides a strong indication that the initial degradation of this compound would also involve the cleavage of the hydroxyphenyl groups.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow into or out of a sample as a function of temperature. It can detect phase transitions such as melting, crystallization, and glass transitions, as well as exothermic decomposition events. For this compound, a high melting point is expected due to its rigid, aromatic structure. Any endothermic peaks would correspond to melting or other phase transitions, while exothermic peaks would indicate decomposition.

Experimental Protocols

Detailed methodologies are crucial for reproducible thermal analysis. The following sections outline standard protocols for TGA and DSC analysis of aromatic organic compounds.

Thermogravimetric Analysis (TGA) Protocol

This protocol describes a typical dynamic TGA experiment for a powdered organic sample.

-

Sample Preparation : Ensure the sample is a fine, homogeneous powder. A sample mass of 5-10 mg is generally sufficient.[2]

-

Crucible Selection : Use an inert crucible, typically alumina or platinum.

-

Instrument Setup :

-

Place the accurately weighed sample into the TGA crucible.

-

Load the crucible into the TGA instrument.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to provide an inert atmosphere.

-

-

Thermal Program :

-

Equilibrate the sample at a starting temperature (e.g., 30 °C).

-

Ramp the temperature at a constant heating rate, typically 10 °C/min, to a final temperature (e.g., 800 °C).

-

-

Data Acquisition : Record the sample mass as a function of temperature. The data is typically plotted as percent weight loss versus temperature. The first derivative of this curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC) Protocol

This protocol outlines a standard DSC experiment for determining the melting point and other thermal transitions of a powdered organic sample.

-

Sample Preparation : Accurately weigh 2-5 mg of the fine powder sample into a DSC pan (typically aluminum).

-

Crucible Sealing : Hermetically seal the pan with a lid to prevent sublimation or decomposition products from escaping and contaminating the instrument. For high-temperature runs or to allow for the release of volatiles, a pinhole lid can be used.

-

Instrument Setup :

-

Place the sealed sample pan in the sample holder of the DSC cell.

-

Place an empty, sealed reference pan in the reference holder.

-

Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

-

Thermal Program :

-

Equilibrate the sample at a starting temperature well below the expected first transition.

-

Ramp the temperature at a constant rate (e.g., 10 °C/min) through the temperature range of interest.

-

A heat-cool-heat cycle is often employed to erase the thermal history of the sample. The first heating scan shows the properties of the as-received material, while the second heating scan reveals the intrinsic properties of the material.

-

-

Data Acquisition : Record the differential heat flow between the sample and the reference as a function of temperature. Endothermic and exothermic events are observed as peaks or shifts in the baseline.

Thermal Degradation Pathway

The thermal degradation of this compound is expected to be a complex process involving multiple steps. Based on the data from the analogous thiazolo[5,4-d]thiazole compound and the known chemistry of aromatic heterocycles, a plausible degradation pathway can be proposed.

Stage 1: Cleavage of Phenolic Groups

The initial stage of decomposition, occurring at lower temperatures, likely involves the cleavage of the C-C bonds between the phenyl rings and the central oxadiazole ring.[1] This would result in the loss of the two hydroxyphenyl moieties. The hydroxyl groups themselves may also undergo reactions, such as dehydration, at elevated temperatures.

Stage 2: Decomposition of the Oxadiazole Ring

At higher temperatures, the more stable 1,3,4-oxadiazole ring will begin to degrade. This process can involve ring-opening reactions, leading to the formation of various gaseous products. Pyrolysis-GC-MS studies of aromatic polymers containing oxadiazole rings have shown the formation of nitriles (such as benzonitrile) and isocyanates, indicating the fragmentation of the heterocyclic ring.

The degradation is likely to proceed via a radical mechanism, initiated by the homolytic cleavage of the weakest bonds in the molecule at high temperatures.

References

Solubility of 2,5-Bis(4-hydroxyphenyl)-1,3,4-oxadiazole in different solvents

An In-depth Technical Guide: Solubility of 2,5-Bis(4-hydroxyphenyl)-1,3,4-oxadiazole

Introduction

This compound is a heterocyclic organic compound with significant academic and industrial interest. Its rigid structure, thermal stability, and photoluminescent properties make it a valuable building block in the synthesis of high-performance polymers, particularly for organic light-emitting diodes (OLEDs) and other organic electronics.[1] Understanding the solubility of this compound is critical for its synthesis, purification, processing, and incorporation into various materials and formulations. The presence of both polar hydroxyl (-OH) groups and a large, nonpolar aromatic core suggests a nuanced solubility profile. This guide provides a detailed overview of its solubility characteristics and outlines standard methodologies for its determination.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties, particularly the high melting point, are indicative of strong intermolecular forces, which directly influence solubility.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₀N₂O₃ | [1][2] |

| Molecular Weight | 254.24 g/mol | [1][2] |

| Appearance | White to pale yellow powder or crystals | [1] |

| Melting Point | 330-332 °C | [2] |

| Boiling Point | 501.2 °C at 760 mmHg | [1][2] |

Solubility Profile

Quantitative solubility data for this compound is not widely published in readily accessible literature. However, based on its molecular structure and general principles of solubility ("like dissolves like"), a qualitative assessment can be made. The molecule possesses two polar phenolic hydroxyl groups capable of hydrogen bonding, but also a large, rigid, and nonpolar core consisting of two benzene rings and an oxadiazole ring.

This dual nature suggests that the compound will have poor solubility in nonpolar solvents (like hexane) and also in highly polar protic solvents like water, where the large hydrophobic core dominates. The solubility of 1,3,4-oxadiazoles is significantly lowered by the presence of aryl substituents.[3] The compound is expected to be most soluble in polar aprotic solvents that can disrupt the strong intermolecular hydrogen bonds and solvate the aromatic structure.

Qualitative Solubility Data Summary

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Water | Polar Protic | Insoluble | The large nonpolar aromatic structure outweighs the polarity of the two hydroxyl groups. |

| Hexane | Nonpolar | Insoluble | The solvent cannot overcome the strong intermolecular hydrogen bonding of the solute. |

| Ethanol | Polar Protic | Sparingly Soluble | May show limited solubility due to hydrogen bonding, but likely restricted by the aromatic core. |

| Acetone | Polar Aprotic | Sparingly to Moderately Soluble | Offers some polarity to interact with the hydroxyl groups. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | Highly effective at dissolving compounds with both polar and nonpolar characteristics. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Soluble | Similar to DMSO, it is a powerful solvent for a wide range of organic molecules. |

| Tetrahydrofuran (THF) | Polar Aprotic | Sparingly Soluble | Moderately polar ether that may dissolve small amounts. |

| 5% Aqueous Sodium Hydroxide | Aqueous Base | Soluble | The phenolic hydroxyl groups are acidic and will be deprotonated by a strong base to form a much more polar and water-soluble sodium salt.[4][5] |

Experimental Protocol for Solubility Determination

The following section describes a general experimental workflow for the qualitative and semi-quantitative determination of the solubility of a solid organic compound like this compound.[4][5][6]

Objective

To determine the solubility of the target compound in a range of solvents at a specified temperature (e.g., room temperature).

Materials and Equipment

-

This compound

-

Selected solvents (e.g., water, ethanol, DMSO, 5% NaOH)

-

Small test tubes or vials

-

Analytical balance

-

Spatula

-

Vortex mixer or magnetic stirrer

-

Graduated pipettes or micropipettes

-

Filtration apparatus (optional)

General Procedure

-

Preparation : Label a series of clean, dry test tubes with the names of the solvents to be tested.

-

Solute Addition : Accurately weigh a specific amount of the compound (e.g., 10 mg) and add it to each test tube.

-

Solvent Addition : Add a measured volume of the first solvent (e.g., 1 mL) to the corresponding test tube.[6]

-

Mixing : Vigorously agitate the mixture for a set period (e.g., 60 seconds) using a vortex mixer or by continuous stirring.[6] It is important to ensure thorough mixing to reach equilibrium.

-

Observation : Allow the mixture to stand for a short period and observe. Note whether the solid has completely dissolved.

-

Soluble : No solid particles are visible. The solution is clear.

-

Partially Soluble : Some, but not all, of the solid has dissolved.

-

Insoluble : The solid appears unchanged.[6]

-

-

Incremental Solvent Addition (for semi-quantitative analysis) : If the compound does not dissolve in the initial volume, add the solvent in small, measured increments (e.g., 0.5 mL at a time), mixing thoroughly after each addition, until the solid dissolves completely. Record the total volume of solvent required.

-

Data Recording : Record all observations in a laboratory notebook, noting the mass of the solute, the volume of the solvent, the temperature, and the solubility classification.

Visualized Experimental Workflow

The logical flow for determining the solubility class of an unknown organic compound can be visualized as a decision tree. The following diagram illustrates this process, starting with water and proceeding to acidic and basic solutions for water-insoluble compounds.[5]

Caption: Workflow for determining the solubility class of an organic compound.

References

The Biological Versatility of 2,5-Bis(4-hydroxyphenyl)-1,3,4-oxadiazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, renowned for its metabolic stability and diverse pharmacological activities. Among its numerous derivatives, those symmetrically substituted at the 2- and 5-positions with 4-hydroxyphenyl groups have garnered significant attention for their potent biological effects. This technical guide provides an in-depth overview of the synthesis, biological activities, and mechanisms of action of 2,5-Bis(4-hydroxyphenyl)-1,3,4-oxadiazole and its closely related analogues, presenting key data and methodologies for researchers in the field.

Synthesis of the 2,5-Disubstituted 1,3,4-Oxadiazole Core

The synthesis of 2,5-disubstituted-1,3,4-oxadiazoles is a well-established process in organic chemistry, with several reliable methods available. A common and effective approach involves the cyclodehydration of N,N'-diacylhydrazines. The following diagram illustrates a typical workflow for the synthesis of the core compound, this compound.

Biological Activities and Quantitative Data

Derivatives of this compound have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and antioxidant effects. The presence of the hydroxyl groups on the phenyl rings is often crucial for these activities, potentially acting as hydrogen bond donors or radical scavengers.

Anticancer Activity

A significant body of research has focused on the anticancer potential of these compounds. They have been shown to exhibit cytotoxicity against a variety of cancer cell lines. The mechanism of action often involves the induction of apoptosis through intrinsic pathways.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| OSD (a 1,3,4-oxadiazole derivative) | HepG2 (Liver) | ~50 | [1] |

| OSD (a 1,3,4-oxadiazole derivative) | MCF-7 (Breast) | ~50 | [1] |

| AMK OX-8 | HeLa (Cervical) | 18.32 | [2] |

| AMK OX-9 | HeLa (Cervical) | 16.21 | [2] |

| AMK OX-11 | HeLa (Cervical) | 17.15 | [2] |

| AMK OX-12 | HeLa (Cervical) | 15.23 | [2] |

| AMK OX-8 | A549 (Lung) | 22.14 | [2] |

| AMK OX-9 | A549 (Lung) | 20.34 | [2] |

| AMK OX-11 | A549 (Lung) | 21.43 | [2] |

| AMK OX-12 | A549 (Lung) | 19.87 | [2] |

Antimicrobial Activity

The 1,3,4-oxadiazole nucleus is a well-known pharmacophore in the development of antimicrobial agents. Derivatives of this compound have shown activity against both Gram-positive and Gram-negative bacteria.

| Compound/Derivative | Bacterial Strain | Zone of Inhibition (mm) | Reference |

| Naphthofuran-fused oxadiazole 3c | S. aureus | 24 | [3] |

| Naphthofuran-fused oxadiazole 3d | S. aureus | 25 | [3] |

| Naphthofuran-fused oxadiazole 3i | S. aureus | 23 | [3] |

| Naphthofuran-fused oxadiazole 3c | E. coli | 22 | [3] |

| Naphthofuran-fused oxadiazole 3d | E. coli | 23 | [3] |

| Naphthofuran-fused oxadiazole 3i | E. coli | 21 | [3] |

Antioxidant Activity

The phenolic hydroxyl groups in these molecules contribute significantly to their antioxidant properties by enabling them to act as radical scavengers.

| Compound/Derivative | Assay | IC50 (µg/mL) | Reference |

| Naphthofuran-fused oxadiazole 3c | DPPH | 14.24 | [3] |

| Naphthofuran-fused oxadiazole 3d | DPPH | 13.86 | [3] |

| Naphthofuran-fused oxadiazole 3i | DPPH | 15.12 | [3] |

| 2,5-disubstituted 1,3,4-oxadiazole 14b | DPPH | 15.15 | [4] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of the biological activities of this compound derivatives.

Synthesis of this compound

This protocol is a generalized procedure based on common synthetic methods.

-

Esterification of p-Hydroxybenzoic Acid: A mixture of p-hydroxybenzoic acid and an excess of methanol is refluxed in the presence of a catalytic amount of concentrated sulfuric acid for several hours. The reaction is monitored by thin-layer chromatography (TLC). After completion, the excess methanol is removed under reduced pressure, and the residue is neutralized with a sodium bicarbonate solution. The resulting methyl p-hydroxybenzoate is extracted with an organic solvent, dried, and concentrated.

-

Hydrazinolysis of Methyl p-hydroxybenzoate: The synthesized ester is dissolved in ethanol, and hydrazine hydrate is added. The mixture is refluxed for several hours. Upon cooling, p-hydroxybenzohydrazide precipitates and is collected by filtration, washed with cold ethanol, and dried.

-

Synthesis of N,N'-Bis(p-hydroxybenzoyl)hydrazine: p-Hydroxybenzohydrazide is reacted with p-hydroxybenzoyl chloride in the presence of a base (e.g., pyridine or triethylamine) in an appropriate solvent like dichloromethane at room temperature. The resulting diacylhydrazine is isolated by filtration or extraction.

-

Cyclodehydration: The N,N'-Bis(p-hydroxybenzoyl)hydrazine is heated in a dehydrating agent such as phosphorus oxychloride (POCl₃) or concentrated sulfuric acid. The reaction mixture is then carefully poured onto crushed ice, and the precipitated solid is collected by filtration, washed with water until neutral, and purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield this compound.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds (dissolved in DMSO, with the final DMSO concentration typically below 0.5%) and incubated for 24-48 hours.

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (final concentration 0.5 mg/mL) and incubated for another 3-4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and the formazan crystals formed by viable cells are dissolved in 100 µL of DMSO or a solubilization buffer.

-

Absorbance Measurement: The absorbance of the purple formazan solution is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.

Agar Well Diffusion Method for Antibacterial Activity

This method is used to assess the antibacterial properties of the synthesized compounds.

-

Inoculum Preparation: A standardized inoculum of the test bacteria is prepared and uniformly spread onto the surface of Mueller-Hinton agar plates.

-

Well Creation: Wells of a defined diameter (e.g., 6 mm) are aseptically punched into the agar plates.

-

Compound Application: A specific volume (e.g., 100 µL) of the test compound solution (at a known concentration) is added to each well. A standard antibiotic is used as a positive control, and the solvent (e.g., DMSO) is used as a negative control.

-

Incubation: The plates are incubated at 37°C for 18-24 hours.

-

Zone of Inhibition Measurement: The diameter of the clear zone of inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antibacterial activity.

DPPH Radical Scavenging Assay for Antioxidant Activity

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the antioxidant activity of compounds.

-

Sample Preparation: Different concentrations of the test compounds are prepared in methanol.

-

Reaction Mixture: A solution of DPPH in methanol (e.g., 0.1 mM) is prepared. To a specific volume of the DPPH solution, an equal volume of the test compound solution is added.

-

Incubation: The reaction mixture is shaken and incubated in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer. Ascorbic acid is typically used as a positive control.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

Mechanism of Action: Anticancer Signaling Pathway

The anticancer activity of 2,5-disubstituted-1,3,4-oxadiazole derivatives often proceeds through the induction of apoptosis. Studies have indicated that these compounds can trigger the p53-mediated intrinsic apoptotic pathway.[1]

This pathway involves the activation of the tumor suppressor protein p53, which in turn upregulates the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to increased mitochondrial membrane permeability, the release of cytochrome c into the cytoplasm, and the subsequent activation of the caspase cascade (caspase-9 and caspase-3), ultimately resulting in programmed cell death.[1]

Conclusion

This compound and its derivatives represent a promising class of compounds with significant therapeutic potential. Their demonstrated anticancer, antimicrobial, and antioxidant activities, coupled with a well-understood synthetic framework, make them attractive candidates for further drug development. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate future research and development efforts in this exciting area of medicinal chemistry.

References

- 1. Novel 2,5-disubstituted-1,3,4-oxadiazole derivatives induce apoptosis in HepG2 cells through p53 mediated intrinsic pathway - Arabian Journal of Chemistry [arabjchem.org]

- 2. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

A Technical Guide to the Antioxidant Properties of 2,5-Bis(4-hydroxyphenyl)-1,3,4-oxadiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the antioxidant potential of 2,5-Bis(4-hydroxyphenyl)-1,3,4-oxadiazole, a symmetrically substituted derivative of the versatile 1,3,4-oxadiazole core. While extensive research highlights the significant antioxidant activities of various 2,5-disubstituted-1,3,4-oxadiazoles, this document consolidates the available information and provides a framework for understanding and evaluating the specific properties of the 4-hydroxyphenyl substituted analogue. This guide covers synthetic methodologies, detailed protocols for common in vitro antioxidant assays, and explores the potential molecular mechanisms and signaling pathways, including the Nrf2 and MAPK pathways, that may be modulated by this class of compounds. All quantitative data from related compounds is presented in structured tables for comparative analysis, and key concepts are visualized through diagrams to facilitate comprehension. It is important to note that while this guide is comprehensive, specific experimental data for this compound is limited in the currently available literature; therefore, some information is presented as representative of this class of compounds to guide future research.

Introduction

The search for novel antioxidant compounds is a cornerstone of research in the prevention and treatment of a myriad of pathological conditions associated with oxidative stress, including neurodegenerative diseases, cancer, and cardiovascular disorders.[1] Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize these harmful molecules.[1] Heterocyclic compounds, particularly those containing the 1,3,4-oxadiazole moiety, have garnered significant attention for their broad spectrum of biological activities, including potent antioxidant properties.[2][3]

The 1,3,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. Its derivatives are attractive candidates for drug development due to their metabolic stability and ability to participate in hydrogen bonding.[2] The antioxidant capacity of 2,5-disubstituted-1,3,4-oxadiazoles is often attributed to the nature and position of the substituents on the phenyl rings. The presence of electron-donating groups, such as hydroxyl (-OH) moieties, is particularly noteworthy as they can readily donate a hydrogen atom to scavenge free radicals.

This guide focuses specifically on This compound , a compound that possesses two phenolic hydroxyl groups, positioning it as a potentially potent antioxidant. This document aims to provide researchers, scientists, and drug development professionals with a thorough technical resource on the synthesis, in vitro antioxidant evaluation, and potential mechanisms of action of this promising molecule.

Synthesis of this compound

The synthesis of 2,5-disubstituted-1,3,4-oxadiazoles is well-documented, with several established methods. A common and effective approach involves the cyclodehydration of N,N'-diacylhydrazines. The following protocol is a representative method that can be adapted for the synthesis of this compound.

General Experimental Protocol for Synthesis

A widely used method for the synthesis of 2,5-diaryl-1,3,4-oxadiazoles involves the reaction of an aroyl hydrazide with an aromatic carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃).[4]

Step 1: Synthesis of 4-hydroxybenzohydrazide 4-hydroxybenzoic acid is first esterified, typically with methanol in the presence of an acid catalyst like sulfuric acid, to yield methyl 4-hydroxybenzoate. The resulting ester is then reacted with hydrazine hydrate to produce 4-hydroxybenzohydrazide.

Step 2: Synthesis of N,N'-bis(4-hydroxybenzoyl)hydrazine 4-hydroxybenzohydrazide is then acylated with 4-hydroxybenzoyl chloride (which can be prepared from 4-hydroxybenzoic acid and thionyl chloride) to yield the intermediate N,N'-bis(4-hydroxybenzoyl)hydrazine.

Step 3: Cyclodehydration to form this compound The N,N'-bis(4-hydroxybenzoyl)hydrazine intermediate is then subjected to cyclodehydration. This is commonly achieved by refluxing with a dehydrating agent such as phosphorus oxychloride.[4] After the reaction is complete, the mixture is poured onto crushed ice, and the resulting precipitate is filtered, washed, and recrystallized to yield the pure this compound.

In Vitro Antioxidant Properties

The antioxidant activity of a compound is typically assessed using a battery of in vitro assays that measure different aspects of its radical scavenging and reducing capabilities. The most common assays for this class of compounds are the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation scavenging assay, and the FRAP (Ferric Reducing Antioxidant Power) assay.

Experimental Protocols

This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a decrease in absorbance at 517 nm.

Protocol:

-

A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol.

-

Various concentrations of the test compound, this compound, are prepared in a suitable solvent (e.g., methanol or DMSO).

-

In a 96-well plate or cuvettes, a fixed volume of the DPPH solution is added to different concentrations of the test compound.

-

The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

The absorbance is measured at 517 nm using a spectrophotometer.

-

A control sample containing the solvent and DPPH solution is also measured.

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100

-

The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), which has a characteristic blue-green color. The reduction of ABTS•+ by the antioxidant leads to a decrease in absorbance at 734 nm.

Protocol:

-

The ABTS radical cation is generated by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

-

The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate buffer) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Various concentrations of the test compound are prepared.

-

A fixed volume of the diluted ABTS•+ solution is mixed with different concentrations of the test compound.

-

The absorbance is read at 734 nm after a specific incubation time (e.g., 6 minutes).

-

The percentage of inhibition and the IC50 value are calculated as described for the DPPH assay.

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, which has a maximum absorbance at 593 nm.

Protocol:

-

The FRAP reagent is prepared freshly by mixing acetate buffer (300 mM, pH 3.6), a solution of TPTZ (2,4,6-tripyridyl-s-triazine) (10 mM in 40 mM HCl), and a solution of FeCl₃·6H₂O (20 mM) in a 10:1:1 (v/v/v) ratio.

-

The FRAP reagent is warmed to 37°C before use.

-

Various concentrations of the test compound are prepared.

-

A small volume of the test compound solution is mixed with a larger volume of the FRAP reagent.

-

The absorbance of the reaction mixture is measured at 593 nm after a specific incubation time (e.g., 4-30 minutes) at 37°C.

-

A standard curve is prepared using a known concentration of FeSO₄·7H₂O.

-

The antioxidant capacity of the test compound is expressed as ferric reducing equivalents (e.g., in µM Fe(II)).

Quantitative Antioxidant Data

Table 1: Representative In Vitro Antioxidant Activity of Structurally Related 1,3,4-Oxadiazole Derivatives

| Compound/Derivative | Assay | IC50 Value (µM) | Reference Compound | IC50 Value (µM) | Reference |

| 5-(furan-2-yl)-2-(3,4,5-trihydroxyphenyl)-1,3,4-oxadiazole | DPPH | 16.02 | Ascorbic Acid | 18.02 | [5] |

| 2-(4-methoxyphenyl)-5-(phenyl)-1,3,4-oxadiazole derivative | DPPH | 23.07 ± 0.27 | Diclofenac Sodium | 90.21 ± 0.77 | [6] |

| 2,5-disubstituted-1,3,4-oxadiazole (Compound 3c) | DPPH | - | BHT | - | [1] |

| 2,5-disubstituted-1,3,4-oxadiazole (Compound 3d) | DPPH | - | BHT | - | [1] |

| 2,5-disubstituted-1,3,4-oxadiazole (Compound 3i) | DPPH | - | BHT | - | [1] |

Note: The table presents data for compounds structurally related to this compound to provide a comparative context. The antioxidant activity of the target compound is expected to be significant but requires experimental verification.

Potential Mechanisms and Signaling Pathways

The antioxidant activity of phenolic compounds like this compound is primarily attributed to their ability to donate a hydrogen atom from their hydroxyl groups to free radicals, thereby neutralizing them. The resulting phenoxyl radical is stabilized by resonance, delocalizing the unpaired electron across the aromatic ring and the oxadiazole core.

Beyond direct radical scavenging, antioxidants can also exert their protective effects by modulating intracellular signaling pathways that control the expression of endogenous antioxidant enzymes. The Nuclear factor erythroid 2-related factor 2 (Nrf2) and Mitogen-Activated Protein Kinase (MAPK) pathways are key players in the cellular response to oxidative stress. While direct evidence for the interaction of this compound with these pathways is yet to be established, studies on other oxadiazole derivatives suggest potential involvement.

Proposed Nrf2 Signaling Pathway Activation

The Nrf2 pathway is a primary regulator of cellular antioxidant defenses. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or electrophilic compounds, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding for antioxidant and detoxifying enzymes like heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL). It is plausible that this compound could activate this pathway, leading to an enhanced cellular antioxidant capacity.

Potential Modulation of MAPK Signaling Pathways

The MAPK family of serine/threonine kinases, including ERK, JNK, and p38, are involved in a wide range of cellular processes, including the response to oxidative stress. These pathways can be activated by ROS and can, in turn, regulate the expression of antioxidant enzymes and other protective proteins. The interplay between MAPK signaling and the Nrf2 pathway is complex, with some MAPKs being able to phosphorylate and activate Nrf2. It is conceivable that this compound could influence MAPK signaling, thereby contributing to its overall antioxidant effect.

Conclusion

This compound emerges as a highly promising candidate for further investigation as a potent antioxidant agent. Its chemical structure, featuring a stable 1,3,4-oxadiazole core symmetrically substituted with two hydroxyphenyl groups, suggests a strong capacity for direct radical scavenging. Furthermore, the broader class of oxadiazole derivatives has been shown to interact with key cellular signaling pathways involved in the antioxidant response, such as the Nrf2 and MAPK pathways.

This technical guide has provided a comprehensive overview of the synthesis, methods for in vitro evaluation, and potential mechanisms of action for this compound. However, a critical gap in the existing literature is the lack of specific experimental data on the antioxidant efficacy and signaling pathway modulation of this compound.

Therefore, future research should focus on:

-

The synthesis and full characterization of this compound.

-

Comprehensive in vitro antioxidant profiling using a range of assays, including DPPH, ABTS, and FRAP, to determine its specific IC50 values and antioxidant capacity.

-

In-depth studies to elucidate its effects on the Nrf2 and MAPK signaling pathways in relevant cell models.

-

In vivo studies to evaluate its bioavailability, safety, and efficacy in models of oxidative stress-related diseases.

Addressing these research questions will be crucial in fully understanding the therapeutic potential of this compound and paving the way for its potential development as a novel antioxidant agent.

References

- 1. Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological Characterization of One Oxadiazole Derivative (5(4-Hydroxyphenyl)-2-(N-Phenyl Amino)-1,3,4-Oxadiazole): In Vitro, In Silico, and Network Pharmacological Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of New 2,5-Di-substituted 1,3,4-Oxadiazoles Bearing 2,6-Di-tert-butylphenol Moieties and Evaluation of Their Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Biological Evaluation of Novel 5-Substituted-2-(3,4,5-trihydroxyphenyl)-1,3,4-oxadiazoles as Potent Antioxidants [article.sapub.org]

- 6. Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Antimicrobial Potential of 2,5-Bis(4-hydroxyphenyl)-1,3,4-oxadiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds with potent antimicrobial activity. The 1,3,4-oxadiazole nucleus is a prominent heterocyclic motif that has garnered significant attention in medicinal chemistry due to its diverse pharmacological properties, including antibacterial and antifungal activities. This technical guide focuses on the antimicrobial potential of a specific derivative, 2,5-Bis(4-hydroxyphenyl)-1,3,4-oxadiazole, providing a comprehensive overview of its synthesis, proposed antimicrobial screening methodologies, and potential mechanisms of action based on current literature for structurally related compounds.

Core Concepts: The 1,3,4-Oxadiazole Scaffold

The 1,3,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. This scaffold is a bioisostere of amide and ester groups, enabling it to participate in hydrogen bonding interactions with biological targets.[1] The versatility of the 2 and 5 positions of the oxadiazole ring allows for the introduction of various substituents, leading to a wide range of biological activities. Numerous studies have demonstrated that 2,5-disubstituted-1,3,4-oxadiazole derivatives exhibit significant antibacterial, antifungal, antiviral, and anticancer properties.[2][3][4]

Synthesis of this compound

Experimental Protocol: Proposed Synthesis

Step 1: Synthesis of 4-hydroxybenzohydrazide

-

To a solution of methyl 4-hydroxybenzoate (1 equivalent) in ethanol, add hydrazine hydrate (1.5 equivalents).

-

Reflux the reaction mixture for 4-6 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Filter the precipitated solid, wash with cold water, and dry to obtain 4-hydroxybenzohydrazide.

Step 2: Synthesis of N,N'-bis(4-hydroxybenzoyl)hydrazine

-

Dissolve 4-hydroxybenzohydrazide (1 equivalent) in a suitable solvent such as pyridine or dichloromethane.

-

Add 4-hydroxybenzoyl chloride (1 equivalent) dropwise to the solution at 0°C with constant stirring.

-

Allow the reaction mixture to stir at room temperature for 8-12 hours.

-

Monitor the reaction by TLC.

-

After completion, pour the reaction mixture into acidic water (e.g., dilute HCl) to precipitate the product.

-

Filter the solid, wash with water until neutral, and dry to yield N,N'-bis(4-hydroxybenzoyl)hydrazine.

Step 3: Cyclodehydration to form this compound

-

To a mixture of N,N'-bis(4-hydroxybenzoyl)hydrazine (1 equivalent), add a dehydrating agent such as phosphorus oxychloride (POCl₃) or trifluoromethanesulfonic anhydride.[2]

-

Reflux the mixture for 3-5 hours.

-

Monitor the reaction by TLC.

-

After cooling, carefully pour the reaction mixture onto crushed ice.

-

Neutralize the solution with a base (e.g., sodium bicarbonate solution).

-

Filter the resulting precipitate, wash thoroughly with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/DMF) to obtain pure this compound.

Antimicrobial Activity Profile

Quantitative antimicrobial data for this compound is not explicitly available in the surveyed literature. However, numerous studies on structurally similar 2,5-disubstituted-1,3,4-oxadiazoles have demonstrated a broad spectrum of activity against various bacterial and fungal pathogens. The data presented below is a compilation from different studies on analogous compounds and serves as a predictive reference for the potential activity of the target compound.

Table 1: Antimicrobial Activity of Structurally Related 2,5-Disubstituted-1,3,4-Oxadiazoles

| Compound Analogue | Test Organism | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |

| 2,5-disubstituted-1,3,4-oxadiazole derivatives | Staphylococcus aureus | - | 7-46.5 (at 15 µg/mL) | [3] |

| 2,5-disubstituted-1,3,4-oxadiazole derivatives | Escherichia coli | - | 7-46.5 (at 15 µg/mL) | [3] |

| 2-(naphthofuran-2-yl)-5-(substituted)-1,3,4-oxadiazole | Pseudomonas aeruginosa | 200 | - | [3][6] |

| 2-(naphthofuran-2-yl)-5-(substituted)-1,3,4-oxadiazole | Bacillus subtilis | 200 | - | [3][6] |

| 2-acylamino-1,3,4-oxadiazole derivative | Staphylococcus aureus | 1.56 | - | [3] |

| 2-acylamino-1,3,4-oxadiazole derivative | Bacillus subtilis | 0.78 | - | [3] |

| 2,5-disubstituted-1,3,4-oxadiazole derivative | Aspergillus niger | - | - | [3] |

| 2,5-disubstituted-1,3,4-oxadiazole derivative | Candida albicans | - | - | [3] |

Note: The reported values are for various derivatives within the 2,5-disubstituted-1,3,4-oxadiazole class and not for this compound itself.

Experimental Protocol: Antimicrobial Susceptibility Testing

The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of a compound using the broth microdilution method, a standard procedure for evaluating antimicrobial activity.[6]

Broth Microdilution Assay

-

Preparation of Inoculum:

-

From a fresh culture of the test microorganism on an appropriate agar plate, select several colonies and suspend them in sterile saline or broth.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of Compound Dilutions:

-

Dissolve the test compound, this compound, in a suitable solvent (e.g., DMSO) to prepare a stock solution.

-

Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) to obtain a range of desired concentrations.

-

-

Inoculation and Incubation:

-

Add the prepared microbial inoculum to each well of the microtiter plate.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only). A standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) should also be tested as a reference.

-

Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

-

Determination of MIC:

-

The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

-

Potential Mechanisms of Antimicrobial Action

The precise mechanism of action for this compound has not been elucidated. However, studies on other 1,3,4-oxadiazole derivatives suggest several potential targets within microbial cells. The phenolic hydroxyl groups on the phenyl rings of the target compound may also contribute to its antimicrobial activity, possibly through membrane disruption or enzyme inhibition.

One proposed mechanism for some 1,3,4-oxadiazole derivatives is the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication, recombination, and repair.[3] By binding to these enzymes, the compounds can interfere with their function, leading to bacterial cell death.

Another potential mechanism involves the disruption of the bacterial cell membrane, leading to the leakage of intracellular components.[3] The lipophilic nature of the oxadiazole ring combined with the polar hydroxyl groups could facilitate interaction with the lipid bilayer of the cell membrane.

Conclusion and Future Directions

While specific data on the antimicrobial potential of this compound is currently limited, the broader class of 2,5-disubstituted-1,3,4-oxadiazoles demonstrates significant promise as a source of new antimicrobial agents. The presence of phenolic hydroxyl groups in the target compound is a noteworthy feature that may enhance its activity.

Future research should focus on the targeted synthesis and comprehensive antimicrobial evaluation of this compound against a wide panel of clinically relevant bacterial and fungal pathogens. Subsequent studies should aim to elucidate its precise mechanism of action, which will be crucial for its further development as a potential therapeutic agent. Structure-activity relationship (SAR) studies on a series of related phenolic oxadiazoles would also be valuable in optimizing the antimicrobial potency and selectivity of this promising chemical scaffold.

References

- 1. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, Antimicrobial and Antiinflammatory Activity of 2,5-Disubstituted-1,3,4-oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Fluorescent Properties of 2,5-Bis(4-hydroxyphenyl)-1,3,4-oxadiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorescent properties of 2,5-Bis(4-hydroxyphenyl)-1,3,4-oxadiazole, a molecule of significant interest in the field of medicinal chemistry and materials science. This document details the synthetic pathways, photophysical characteristics, and the underlying mechanisms governing its fluorescence, with a focus on data relevant to research and development.

Introduction

The 1,3,4-oxadiazole moiety is a vital heterocyclic scaffold known for its diverse biological activities and unique photophysical properties. When substituted with phenolic groups, these compounds can exhibit interesting fluorescence characteristics, including the potential for Excited State Intramolecular Proton Transfer (ESIPT), making them suitable candidates for fluorescent probes, sensors, and active pharmaceutical ingredients. This guide focuses on the symmetrically substituted this compound, exploring its synthesis, fluorescent behavior, and the experimental protocols for its characterization.

Synthesis and Spectroscopic Characterization

The synthesis of 2,5-disubstituted-1,3,4-oxadiazoles is well-established in the literature. A common and effective method involves the cyclodehydration of diacylhydrazines, which are typically prepared from the corresponding carboxylic acids and hydrazine.

General Synthesis Protocol

A representative synthesis of this compound can be achieved through a two-step process starting from 4-hydroxybenzoic acid.[1]

Step 1: Synthesis of 4-hydroxybenzohydrazide

-

A mixture of ethyl 4-hydroxybenzoate (1 equivalent) and hydrazine hydrate (10 equivalents) in a suitable solvent like ethanol is refluxed for several hours.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the resulting precipitate of 4-hydroxybenzohydrazide is collected by filtration and can be recrystallized from a suitable solvent like methanol.

Step 2: Synthesis of this compound

-

4-hydroxybenzohydrazide (2 equivalents) is reacted with 4-hydroxybenzoic acid (1 equivalent) in the presence of a dehydrating agent.

-

Commonly used dehydrating agents include phosphorus oxychloride (POCl₃), polyphosphoric acid (PPA), or thionyl chloride (SOCl₂).[2]

-

The reaction mixture is typically heated under reflux for several hours.

-

After completion, the mixture is cooled and poured onto crushed ice to precipitate the crude product.

-

The precipitate is then filtered, washed, and purified by recrystallization from an appropriate solvent to yield pure this compound.

The structure of the synthesized compound is confirmed using standard spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.[2]

Photophysical Properties

While specific quantitative photophysical data for this compound is not extensively reported, data from closely related 2,5-disubstituted-1,3,4-oxadiazole derivatives provide valuable insights into its expected fluorescent properties. The presence of the hydroxyphenyl groups is expected to significantly influence the absorption and emission characteristics, primarily due to the potential for Excited State Intramolecular Proton Transfer (ESIPT).

Quantitative Photophysical Data of Related Oxadiazole Derivatives

The following table summarizes the photophysical data for a series of 2,5-disubstituted 1,3,4-oxadiazole derivatives in various solvents. This data can serve as a reference for predicting the behavior of this compound.

| Compound (Substitution at 2,5-positions) | Solvent | λ_abs (nm) | λ_em (nm) | Stokes Shift (nm) | Quantum Yield (Φ_F) | Reference |

| 2,5-Diphenyl-1,3,4-oxadiazole (PPD) | Ethanol | ~250 | ~337 | ~87 | Not Reported | [3] |

| Azo-conjugated oxadiazole derivative | Chloroform | Not Reported | 397 | Not Reported | Not Reported | [4] |

| Azo-conjugated oxadiazole derivative | Ethanol | Not Reported | 397 | Not Reported | Not Reported | [4] |